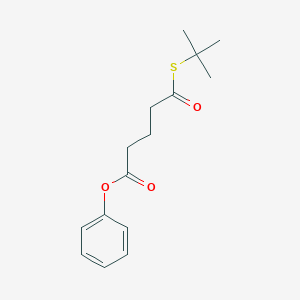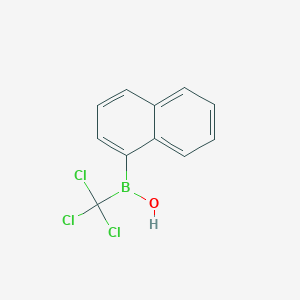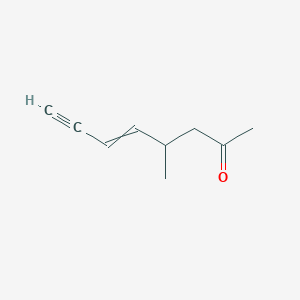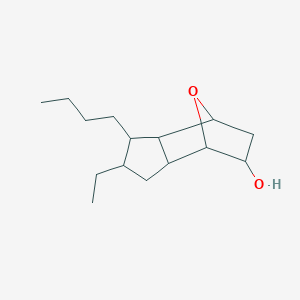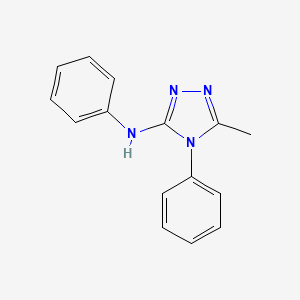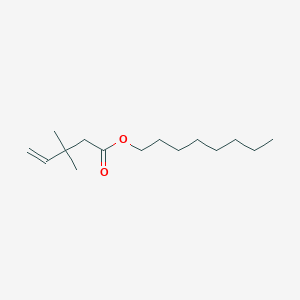![molecular formula C20H21N5 B14516886 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline CAS No. 62888-01-1](/img/structure/B14516886.png)
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core with a diazenyl linkage to a methylpiperidine moiety, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of o-aminobenzamides with various reagents to form the quinazoline ring . The diazenyl linkage is introduced through a diazo-coupling reaction, where an aromatic amine reacts with a diazonium salt under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for diazo-coupling reactions and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amines or hydrazines .
Wissenschaftliche Forschungsanwendungen
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals and agrochemicals.
Uniqueness
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is unique due to its specific combination of a quinazoline core with a diazenyl linkage and a methylpiperidine moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other quinazoline or piperidine derivatives .
Eigenschaften
CAS-Nummer |
62888-01-1 |
|---|---|
Molekularformel |
C20H21N5 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(3-methylpiperidin-1-yl)-(2-quinazolin-2-ylphenyl)diazene |
InChI |
InChI=1S/C20H21N5/c1-15-7-6-12-25(14-15)24-23-19-11-5-3-9-17(19)20-21-13-16-8-2-4-10-18(16)22-20/h2-5,8-11,13,15H,6-7,12,14H2,1H3 |
InChI-Schlüssel |
KHBOZYWMEBPSNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)N=NC2=CC=CC=C2C3=NC4=CC=CC=C4C=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



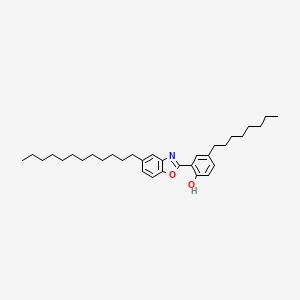
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
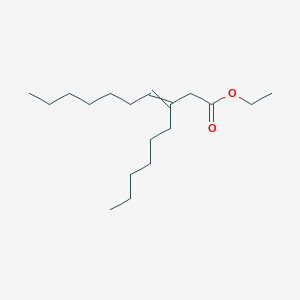

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
